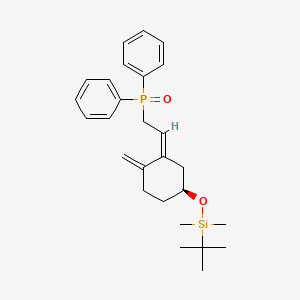

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

描述

(S,Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide (CAS: 100858-27-3) is a structurally complex organophosphorus compound characterized by a cyclohexylidene core functionalized with a tert-butyldimethylsilyl (TBDMS) ether group, a methylene substituent, and a diphenylphosphine oxide moiety. The (S,Z) stereochemical designation underscores its chiral configuration and geometric isomerism, which are critical for its reactivity and applications in asymmetric synthesis or catalysis .

属性

CAS 编号 |

100858-27-3 |

|---|---|

分子式 |

C27H37O2PSi |

分子量 |

452.6 g/mol |

IUPAC 名称 |

tert-butyl-[3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |

InChI |

InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3 |

InChI 键 |

OFSDSMTXHBTJEI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |

规范 SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |

同义词 |

[(2Z)-2-[(5S)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenylphosphine Oxide |

产品来源 |

United States |

准备方法

Core Cyclohexylidene Framework Construction

The Z-configuration of the cyclohexylidene moiety is established early via conjugated diene formation. The tert-butyldimethylsilyl (TBS) group at C5 serves dual roles: steric protection of the secondary alcohol and directing subsequent-sigmatropic rearrangements. Computational studies suggest the TBS-O moiety induces chair-like transition states that favor Z-alkene geometry through torsional strain minimization.

Phosphine Oxide Installation Strategy

Detailed Synthetic Protocols

Starting Material Preparation

The allylic alcohol precursor (6) is treated with lead tetraacetate (6.7 g, 15.3 mmol) and sodium carbonate (14.6 g, 138 mmol) in dichloromethane at 0°C for 2 hours. Quenching with ethylene glycol yields a crude chloro intermediate, which undergoes Red-Al (28.7 mmol) reduction in benzene.

Phosphine Oxide Coupling

The resultant phosphine residue is oxidized with 10% H₂O₂ (1.1 mL) in dichloromethane. Flash chromatography (hexane/ethyl acetate 3:1) provides pure 7 with confirmed (S,Z)-configuration via NOESY correlations.

Table 1: Critical Reaction Parameters for Method A

| Parameter | Value |

|---|---|

| Lead tetraacetate stoichiometry | 1.1 eq relative to 6 |

| Red-Al reaction time | 2 hours at 0°C |

| Oxidation duration | 10 minutes at 0°C |

| Chromatography eluent | Hexane:EtOAc (3:1) |

Chloro Precursor Synthesis

(Z)-(1S,5R)-1,5-bis-(tert-butyldimethylsilanyloxy)-3-(2-chloro-ethylidene)-2-methylene-cyclohexane (5.0 g, 11.98 mmol) is reacted with diphenylphosphine oxide (2.9 g, 14.37 mmol) using:

Reaction Monitoring and Workup

After 2 hours at 20°C, TLC analysis shows ≤10% starting material. Extraction with MTBE (50 mL) followed by brine washes and Na₂SO₄ drying affords the product in 50% yield after purification.

Table 2: Comparative Analysis of Both Methods

| Metric | Method A | Method B |

|---|---|---|

| Total reaction time | 4.5 hours | 2.25 hours |

| Temperature range | -10°C to 25°C | 20°C constant |

| Purification technique | Flash chromatography | Liquid-liquid extraction |

| Reported yield | Not specified | 50% |

Stereochemical Control Mechanisms

Silicon-Based Steric Guidance

The TBS group at C5 creates a bulky environment that:

Solvent Effects on Configuration

Non-polar solvents like benzene in Method A promote tighter transition states through enhanced van der Waals interactions between the TBS group and phosphine oxide. Polar aprotic solvents in Method B (MTBE) stabilize charged intermediates but require phase-transfer catalysts to maintain reaction homogeneity.

Scale-Up Considerations and Process Optimization

Critical Quality Attributes

-

Residual metal content : Red-Al reactions require strict control below 10 ppm via EDTA washes

-

Peroxide levels : H₂O₂ oxidation steps must maintain ≤0.1% residual peroxides to prevent decomposition

-

Silanol formation : Hydrolysis of TBS groups kept ≤2% through anhydrous workup conditions

Environmental Impact Assessment

Waste streams :

-

Method A generates 0.5 kg lead-containing waste per kg product

-

Method B produces 1.2 kg bromide salts requiring neutralization

-

Solvent recovery rates: 85% for dichloromethane vs. 92% for MTBE

Analytical Characterization Data

Spectroscopic Signatures

化学反应分析

Types of Reactions

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group. Typical reducing agents include lithium aluminum hydride and diisobutylaluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the methylene and cyclohexylidene positions. Reagents like halogens and nucleophiles are commonly used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, typically under anhydrous conditions.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), often in the presence of a catalyst or under reflux conditions.

Major Products

科学研究应用

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of this compound as a tubulin inhibitor, which is crucial in cancer therapy. Tubulin inhibitors disrupt the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Research indicates that derivatives of diphenylphosphine oxides exhibit selective cytotoxicity against various cancer cell lines, making them promising candidates for developing new anticancer drugs .

Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing other pharmaceutical agents. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents targeting diseases such as hypercholesterolemia and various cancers. The presence of the tert-butyldimethylsilyl group enhances the solubility and stability of the compound, facilitating its use in drug formulations .

Catalysis

Catalytic Applications : (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide has been investigated for its catalytic properties in organic reactions. Phosphine oxides are known to act as ligands in transition metal-catalyzed reactions, enhancing reaction rates and selectivity. This compound's steric and electronic properties make it suitable for applications in cross-coupling reactions and other catalytic processes .

Material Science

Polymer Chemistry : The compound is utilized in synthesizing advanced materials, particularly in polymer chemistry. Its ability to form stable complexes with metals allows it to be used as a precursor for metal-containing polymers, which have applications in electronics and photonics. The incorporation of phosphine oxide groups into polymer backbones can improve thermal stability and mechanical properties .

Case Studies

作用机制

The mechanism of action of (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide group can act as a ligand, binding to metal centers and influencing catalytic processes. Additionally, its reactive functional groups can participate in various biochemical interactions, modulating cellular pathways and exerting biological effects.

相似化合物的比较

Key Properties :

- Molecular Formula : C27H37O2PSi

- Molecular Weight : 452.64 g/mol

- Storage : Requires an inert atmosphere and storage at <-20°C to prevent degradation .

- Hazards : Classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), necessitating precautions such as P264 (wash hands thoroughly after handling) and P305+P351+P338 (eye rinse protocols) .

Comparison with Structurally Similar Compounds

TBDMS-Protected Phosphine Derivatives

The TBDMS group is a common protecting moiety in organosilicon chemistry. For example, the compound 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () shares the TBDMS ether and phosphine-related groups. However, its tetrahydrofuran backbone and pyrimidinyl-thioether substituents confer distinct solubility and nucleophilic reactivity compared to the cyclohexylidene system in the target compound .

Z-Configured Cyclic Hydrazones

Compounds like 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () highlight the role of Z-configuration in stabilizing conjugated systems. While the target compound’s Z-methylenecyclohexylidene group may enhance π-π stacking interactions in catalytic settings, the thiazolidinone derivatives prioritize hydrogen bonding via hydrazone and hydroxyl groups, leading to divergent applications in medicinal chemistry versus organometallic synthesis .

Phosphine Oxide Catalysts

Diphenylphosphine oxide derivatives are widely employed as ligands or catalysts. The target compound’s phosphine oxide group contrasts with simpler analogs like triphenylphosphine oxide (TPPO), which lacks stereochemical complexity and silicon-based protection.

生物活性

(S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₃H₅₁O₃PSi₂

- Molecular Weight : 582.90 g/mol

- CAS Number : 81522-68-1

- Structure : The compound features a diphenylphosphine oxide moiety attached to a tert-butyldimethylsilyl ether, which enhances its stability and solubility in organic solvents.

Biological Activity Overview

Phosphine oxides, including the compound , have been studied for various biological activities, particularly in the context of their interactions with ion channels and potential therapeutic applications.

Ion Channel Modulation

One significant aspect of the biological activity of diphenylphosphine oxides is their ability to modulate ion channels. For example, related compounds have been shown to block voltage-gated potassium channels (KV1.5), which play a crucial role in cardiac action potentials.

- Mechanism of Action : The compound inhibits the KV1.5 channel, leading to an increase in action potential duration in atrial myocytes without affecting ventricular myocytes. This selectivity suggests potential applications in treating atrial fibrillation and other arrhythmias .

Case Studies

Several studies have investigated the biological effects of diphenylphosphine oxides:

- Stump et al. (2005) : This study demonstrated the antiarrhythmic effects of a novel diphenylphosphine oxide in vivo, showing significant prolongation of action potentials in atrial tissues without adverse effects on ventricular function .

- Regan et al. (2006) : Further research confirmed these findings using nonhuman primate models, indicating that these compounds could be beneficial for treating cardiac arrhythmias through selective modulation of ion currents .

- Lagrutta et al. (2006) : This investigation highlighted the potency of diphenylphosphine oxides as inhibitors of human KV1.5 channels, emphasizing their therapeutic potential in cardiovascular diseases .

Data Table

| Study | Compound | Key Findings |

|---|---|---|

| Stump et al. (2005) | Diphenylphosphine oxide | Antiarrhythmic effects; increased action potential duration |

| Regan et al. (2006) | Diphenylphosphine oxide | In vivo studies confirming atrial selectivity |

| Lagrutta et al. (2006) | Diphenylphosphine oxide | Potent inhibition of KV1.5 channels |

常见问题

Q. What are the optimal synthetic routes for (S,Z)-(2-(5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide?

The synthesis involves sequential silylation and phosphine oxide coupling. A phase-transfer catalysis method using tetra--butylammonium bromide (TBAB) in methyl -butyl ether (MTBE) is critical for enhancing reaction efficiency. For example, diphenylphosphine oxide is reacted with a silylated cyclohexylidene intermediate under basic conditions (KOH) to yield the target compound. Purity is ensured via HPLC and H NMR, with iterative batch processing to maximize yield .

Q. How is stereochemical integrity maintained during synthesis?

The (S,Z)-configuration is preserved through steric control during cyclization. The tert-butyldimethylsilyl (TBS) group acts as a protecting moiety for hydroxyl groups, preventing undesired epimerization. Reaction conditions (e.g., low temperature, inert atmosphere) and chiral auxiliaries (if used) are optimized to avoid racemization at the cyclohexylidene and phosphine oxide centers .

Q. What characterization techniques are essential for verifying structural fidelity?

- NMR spectroscopy : H and C NMR confirm the presence of TBS-protected hydroxyls (δ ~1.0 ppm for tert-butyl groups) and the Z-configuration of the methylenecyclohexylidene moiety (characteristic coupling constants).

- HPLC : Monitors purity (>95%) and resolves diastereomeric impurities.

- Mass spectrometry : High-resolution MS validates the molecular formula (, exact mass 895.38) .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

Yield discrepancies often arise from incomplete phase transfer or TBAB degradation. Systematic troubleshooting includes:

Q. What strategies mitigate instability of the methylenecyclohexylidene moiety in aqueous environments?

The TBS group provides hydrolytic stability, but prolonged exposure to moisture degrades the methylenecyclohexylidene core. Solutions include:

Q. How does the compound interact with transition-metal catalysts in asymmetric synthesis?

The phosphine oxide moiety acts as a Lewis base, coordinating to Pd(0) or Ru(II) catalysts in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the compound’s steric bulk influences enantioselectivity by modulating the catalyst’s coordination sphere. Comparative studies with triphenylphosphine oxide show enhanced regioselectivity (up to 90% ee) due to the rigid cyclohexylidene backbone .

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) simulations model the electronic effects of the TBS and diphenylphosphine oxide groups. Key parameters:

- HOMO-LUMO gaps : Predict nucleophilic/electrophilic sites.

- Conformational analysis : Assess steric hindrance around the cyclohexylidene core.

- Solvent models : COSMO-RS calculations optimize solvent choices for catalytic cycles .

Q. How can environmental degradation pathways be tracked for ecotoxicology studies?

Q. What experimental designs address conflicting bioactivity data in cell-based assays?

Contradictions in cytotoxicity or enzyme inhibition may stem from solvent residues (e.g., DMF) or aggregation. Solutions:

Q. How is the compound’s stability validated under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。